N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide
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Description
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
Indole derivatives, such as our compound of interest, have shown promise in antiviral therapy. They have been found to inhibit the replication of various viruses, including influenza and Coxsackie B4 virus . The structural flexibility of indole allows for high-affinity binding to viral proteins, potentially disrupting their life cycle.
Anti-inflammatory Properties
The indole nucleus is a common feature in many anti-inflammatory agents. By modulating inflammatory pathways, compounds like N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide can be used to treat conditions characterized by inflammation, such as arthritis and asthma .
Anticancer Activity
Indole derivatives are known to exhibit anticancer properties by interfering with cell proliferation and inducing apoptosis in cancer cells. This compound could be explored for its potential use in targeted cancer therapies, especially considering its ability to bind with various cellular receptors .
Antimicrobial Effects
The indole scaffold is also associated with antimicrobial activity. Research applications may include the development of new antibiotics that can combat resistant strains of bacteria, leveraging the unique properties of indole-based compounds .
Antidiabetic Potential
Indole derivatives have been investigated for their role in managing diabetes. They may influence insulin secretion or insulin sensitivity, providing a novel approach to diabetes treatment .
Antimalarial Applications
The structural complexity of indole makes it suitable for antimalarial drug development. Compounds like N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide could be used to create new treatments for malaria, targeting different stages of the parasite’s life cycle .
Anticholinesterase Activity
Indole derivatives can act as inhibitors of cholinesterase, an enzyme involved in breaking down neurotransmitters. This application could lead to treatments for neurodegenerative diseases such as Alzheimer’s .
Antioxidant Properties
The indole core structure has been associated with antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This has implications for preventing diseases related to oxidative damage .
properties
IUPAC Name |
N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-6-5-7-19(12-16)14-27-15-25-24-22(27)13-17(2)18(3)23(24)26-31(28,29)21-10-8-20(30-4)9-11-21/h5-13,15,26H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEGUCRRBWWCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide |
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